molecular formula C9H14ClNO B6222179 2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride CAS No. 2758001-59-9

2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride

Cat. No.: B6222179
CAS No.: 2758001-59-9
M. Wt: 187.7
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Description

2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride is an organic compound with a molecular formula of C9H14ClNO It is a hydrochloride salt form of 2-(4-amino-3-methylphenyl)ethan-1-ol, which is a derivative of phenylethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to form 4-nitro-3-methylphenol.

    Reduction: The nitro group in 4-nitro-3-methylphenol is reduced to an amino group, yielding 4-amino-3-methylphenol.

    Alkylation: 4-amino-3-methylphenol is then alkylated with ethylene oxide to produce 2-(4-amino-3-methylphenyl)ethan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-amino-3-methylphenyl)ethan-1-one or 2-(4-amino-3-methylphenyl)ethanal.

    Reduction: 2-(4-amino-3-methylphenyl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-3-methylphenyl)ethan-1-amine: Similar structure but lacks the hydroxyl group.

    2-(4-nitro-3-methylphenyl)ethan-1-ol: Contains a nitro group instead of an amino group.

    2-(4-amino-3-methylphenyl)ethan-1-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

2-(4-amino-3-methylphenyl)ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2758001-59-9

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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